5-Cyanobicyclo[3.1.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyanobicyclo[311]heptane-1-carboxylic acid is a bicyclic organic compound characterized by a fused ring structure containing a cyano group (-CN) and a carboxylic acid group (-COOH)
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Cyanobicyclo[3.1.1]heptane-1-carboxylic acid typically begins with bicyclo[3.1.1]heptane derivatives.
Reaction Steps: The cyano group can be introduced through a nitrile formation reaction, often involving the reaction of a suitable precursor with a cyanide source under controlled conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Process Optimization: Continuous process optimization is crucial to improve efficiency and reduce costs, including the use of catalysts and alternative reaction pathways.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The cyano group can be reduced to form amines, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalyst Development: It is used in the development of new catalysts for organic reactions.
Biology:
Bioactive Molecule:
Enzyme Inhibitor: Investigated for its role as an enzyme inhibitor in biological systems.
Medicine:
Drug Development: Explored for its potential use in drug development, particularly in the treatment of diseases involving cytochrome P450 enzymes.
Pharmacokinetics: Studied for its impact on the pharmacokinetics of other drugs.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-Cyanobicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane-1-carboxylic Acid: Lacks the cyano group, resulting in different reactivity and applications.
5-Cyanobicyclo[3.1.1]heptane-1,5-dicarboxylic Acid:
Uniqueness: 5-Cyanobicyclo[31
This comprehensive overview highlights the significance of 5-Cyanobicyclo[3.1.1]heptane-1-carboxylic acid in various scientific fields and its potential for future research and industrial applications.
Properties
IUPAC Name |
5-cyanobicyclo[3.1.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-2-1-3-9(4-8,5-8)7(11)12/h1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCZATXREPWRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.